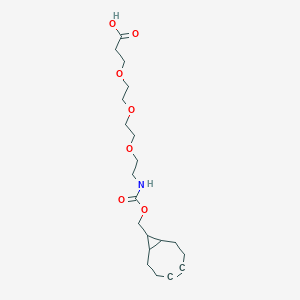
endo-BCN-PEG3-acid
Vue d'ensemble
Description
“endo-BCN-PEG3-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .
Synthesis Analysis
The terminal carboxylic acid of “endo-BCN-PEG3-acid” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules .
Molecular Structure Analysis
The molecular formula of “endo-BCN-PEG3-acid” is C20H31NO7 . It has a molecular weight of 397.47 g/mol .
Chemical Reactions Analysis
“endo-BCN-PEG3-acid” is a click chemistry linker consisting of a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .
Physical And Chemical Properties Analysis
“endo-BCN-PEG3-acid” has a molecular weight of 397.47 g/mol . It is stored at -20°C or 2-8°C . It is available in liquid, solid, semi-solid, or lump form .
Applications De Recherche Scientifique
Drug Discovery and Development
The primary application of endo-BCN-PEG3-acid is in the field of drug discovery and development. As a PROTAC linker, it is used in the synthesis of PROTACs . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .
Targeted Protein Degradation
endo-BCN-PEG3-acid can be used to create PROTACs that selectively degrade target proteins . This has significant implications for the treatment of diseases where the degradation of a specific protein could have therapeutic benefits.
Cancer Research
In cancer research, endo-BCN-PEG3-acid could be used to develop PROTACs that target and degrade proteins that are overexpressed in cancer cells .
Neurodegenerative Diseases
For neurodegenerative diseases like Alzheimer’s and Parkinson’s, endo-BCN-PEG3-acid could be used to create PROTACs that target and degrade proteins that form toxic aggregates in the brain .
Infectious Diseases
In the field of infectious diseases, endo-BCN-PEG3-acid could be used to develop PROTACs that target and degrade proteins that are essential for the survival or replication of pathogens .
Genetic Disorders
For genetic disorders caused by the presence of a harmful protein, endo-BCN-PEG3-acid could be used to create PROTACs that target and degrade these harmful proteins .
Mécanisme D'action
Target of Action
The primary targets of endo-BCN-PEG3-acid are azide-tagged biomolecules and primary amine groups . The compound interacts with these targets through a process known as click chemistry .
Mode of Action
The endo-BCN-PEG3-acid compound consists of a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules .
Pharmacokinetics
The compound contains a hydrophilic polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This property could potentially enhance the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of endo-BCN-PEG3-acid can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s hydrophilic PEG spacer suggests that it may be more effective in aqueous environments .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCHHRLBMBFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG3-acid | |
CAS RN |
1807501-82-1 | |
| Record name | endo-BCN-PEG3-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)







![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)



